ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core fused with an indole moiety. The molecule contains a 2-methoxyethyl substituent on the indole nitrogen and an ethyl ester group on the thiazole ring. Its crystallographic characterization, if performed, may utilize programs like SHELX for refinement .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(2-methoxyethyl)indole-6-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)13-5-4-12-6-7-21(8-9-24-2)15(12)10-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
NQYHMNSVBTXQTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3CCOC |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling:
- While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various reactions
Common Reagents and Conditions: These depend on the specific transformation but often involve palladium catalysts, bases, and appropriate solvents.
Major Products: The products formed depend on the reaction conditions and the specific functional groups involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to the indole and thiazole moieties.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Industry: Possible applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be analyzed based on functional groups, heterocyclic cores, and substituent effects. Below is a comparison with three related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Diversity: The target compound combines indole and thiazole rings, which may enhance π-π stacking interactions in biological targets. In contrast, goxalapladib employs a 1,8-naphthyridine core, known for metal coordination and kinase inhibition . Triazole-based compounds like propiconazole prioritize antifungal activity via cytochrome P450 inhibition .
Substituent Effects :
- The 2-methoxyethyl group in the target compound and goxalapladib may improve solubility or pharmacokinetics compared to hydrophobic substituents (e.g., dichlorophenyl in pesticides) .
- Ethyl ester in the thiazole ring could serve as a prodrug moiety, whereas trifluoromethyl groups in goxalapladib enhance metabolic stability .
Triazole derivatives (e.g., propiconazole) prioritize agrochemical applications .
Research Findings and Limitations
- Crystallographic Data: If crystallized, the compound’s refinement would likely use SHELX software, as noted in .
- Synthetic Routes : The indole-thiazole linkage suggests possible synthesis via carbodiimide-mediated amide coupling, but procedural details are absent.
- Gaps in Evidence : The provided materials lack direct pharmacological or biochemical studies on the compound. For authoritative insights, consult specialized databases (e.g., PubChem, Reaxys) or patents.
Biological Activity
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 415.5 g/mol. Its unique structure features an indole moiety, a thiazole ring, and various functional groups that contribute to its biological activity. The presence of the indole structure is particularly significant as it has been associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.5 g/mol |
| Structural Features | Indole and Thiazole rings |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the Indole Derivative : Starting from appropriate indole precursors.
- Thiazole Ring Formation : Utilizing thiazole-building blocks in the presence of suitable reagents.
- Final Coupling Reaction : Combining the indole and thiazole components through amide bond formation.
Common reagents used include sodium acetate and various alkylating agents, with careful optimization for yield and purity necessary in laboratory settings.
Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
- Antiviral Properties : The compound has shown potential in inhibiting viral replication through interactions with viral proteins.
- Anticancer Activity : Studies suggest that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Antimicrobial Effects : this compound has demonstrated efficacy against various bacterial strains.
The indole moiety is particularly noteworthy for its ability to interact with various biological receptors, influencing multiple signaling pathways. This interaction may modulate the activity of key proteins involved in disease processes, making it a candidate for further exploration in drug development aimed at treating various diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:
- Study on Anticancer Activity : A derivative of this compound was tested against different cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis via caspase activation.
- Antiviral Screening : High-throughput screening identified this compound as a lead structure for antiviral drug development, demonstrating effective inhibition of viral entry into host cells.
- Antimicrobial Testing : The compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparative Analysis
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino) | Indole and Thiazole rings | Anticancer properties |
| Ethyl indol-2-carboxylate | Indole ring | Antimicrobial activity |
| 5-(propan-2-yl)-thiazole derivatives | Thiazole ring | Antiviral effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
